molecular formula C14H16N6O3S B2686429 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-82-6

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2686429
CAS No.: 2034479-82-6
M. Wt: 348.38
InChI Key: JQIZCOQIFYOVQU-UHFFFAOYSA-N
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Description

3-((1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034479-82-6) is a pyrazine-carbonitrile derivative with a molecular formula of C14H16N6O3S and a molecular weight of 348.38 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Pyrazine compounds bearing these specific heterocyclic motifs have been investigated for their potential as phosphodiesterase 10 (PDE10) inhibitors, a target relevant for central nervous system disorders such as schizophrenia, bipolar disease, and obsessive-compulsive disorder . Furthermore, the structural class of hybrid azole-azine derivatives, which combines an imidazole moiety with a pyrazine system, has recently been highlighted in scientific literature for demonstrating excellent and powerful antifungal activity, presenting an attractive pathway for future antifungal therapy . The piperazine and piperidine scaffolds, central to this molecule's structure, are frequently utilized in drug discovery to optimize physicochemical properties and arrange pharmacophoric groups for effective target interaction . This compound is supplied for research purposes to support these and other investigative areas. For Research Use Only. Not for diagnostic or personal use.

Properties

IUPAC Name

3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O3S/c1-19-9-13(18-10-19)24(21,22)20-6-2-3-11(8-20)23-14-12(7-15)16-4-5-17-14/h4-5,9-11H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIZCOQIFYOVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features several notable structural components:

  • Imidazole ring : Contributes to biological activity through interactions with biomolecules.
  • Piperidine moiety : Often associated with pharmacological properties.
  • Pyrazine and carbonitrile groups : Enhance its chemical reactivity and potential therapeutic effects.

The molecular formula of the compound is C13H19N5O2SC_{13}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 309.39 g/mol.

Biological Activity Overview

Research indicates that derivatives of pyrazine and imidazole exhibit a variety of biological activities, including:

  • Antitumor effects : Targeting specific cancer cell lines.
  • Antimicrobial properties : Effective against various bacterial strains.
  • Anti-inflammatory actions : Modulating inflammatory pathways.

Antitumor Activity

Several studies have highlighted the efficacy of pyrazole derivatives, including those similar to our compound, against cancer cell lines. For instance:

  • A study demonstrated that pyrazole derivatives showed significant inhibitory activity against BRAF(V600E) and EGFR, both critical in cancer proliferation .
  • In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that specific pyrazole compounds exhibited cytotoxic effects, particularly when combined with doxorubicin, suggesting potential for enhanced therapeutic strategies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Research into related pyrazole compounds has shown effectiveness against various pathogens, indicating that modifications in the structure can enhance activity against resistant strains .

Anti-inflammatory Effects

The imidazole ring in the compound is known to interact with inflammatory pathways:

  • Studies have shown that imidazole-containing compounds can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .

Case Studies and Research Findings

A selection of case studies illustrates the biological efficacy of compounds related to this compound:

StudyFindingsCell Lines Tested
Umesha et al. (2009)Identified synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cellsMCF-7, MDA-MB-231
Parish et al. (1984)Evaluated antifungal activity of pyrazole derivatives against multiple phytopathogenic fungiVarious fungal strains
Recent Antiviral StudiesExplored the efficacy of pyrazolecarboxamide hybrids as HCV inhibitorsHCV-infected cell lines

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interaction with key enzymes involved in tumor growth or pathogen metabolism.
  • Receptor Modulation : Binding to receptors that regulate cellular proliferation or inflammation.
  • Cell Signaling Pathways : Alteration of signaling pathways that lead to apoptosis in cancer cells or inhibition of inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs from Published Data

The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis:

Compound ID Structure Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
BK66283 3-{[1-(Cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine C₁₅H₂₃N₃O₃S 325.43 Pyridazine core; cyclohexanesulfonyl substituent
BK66806 3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile C₁₆H₁₇N₅O₃ 327.34 Oxazole-carbonyl substituent; identical pyrazine core

Table 1. Structural analogs of the target compound.

Detailed Comparative Analysis

Core Heterocycle Variations
  • Pyrazine vs. Pyridazine (BK66283): The target’s pyrazine ring (two nitrogen atoms at positions 1 and 4) contrasts with BK66283’s pyridazine (nitrogens at 1 and 2).
Substituent Effects
  • Sulfonyl Group Variations :
    • 1-Methylimidazole-sulfonyl (Target) : Polar and planar, enabling hydrogen bonding with biological targets. The imidazole’s nitrogen may enhance solubility in aqueous media.
    • Cyclohexanesulfonyl (BK66283) : Bulky and lipophilic, likely improving membrane permeability but reducing solubility .
    • Oxazole-carbonyl (BK66806) : Electron-withdrawing carbonyl group may decrease piperidine basicity, altering pharmacokinetics .
Physicochemical Properties
  • Polar Surface Area : The imidazole-sulfonyl group in the target increases polarity compared to BK66283’s cyclohexane group, suggesting differences in absorption (e.g., intestinal permeability).

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